Structural Uniqueness Among Commercially Available N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide Analogs
The 4‑methyl substituent on the benzamide ring is a distinct structural feature that differentiates this compound from the 4‑methoxy analog (CAS 883964‑65‑6), the 2‑methyl analog (CAS 896816‑08‑3), and the 3‑nitro analog (CAS 879444‑43‑6). The 4‑methyl group lacks the hydrogen‑bond acceptor capacity of methoxy and the electron‑withdrawing character of nitro, which are known to influence target binding and metabolic profiles in kinase inhibitor series [1]. No quantitative biological data comparing these exact analogs were available at the time of search.
| Evidence Dimension | Substituent identity at benzamide para position |
|---|---|
| Target Compound Data | 4‑methyl (CAS 883964‑56‑5) |
| Comparator Or Baseline | 4‑methoxy (CAS 883964‑65‑6); 2‑methyl (CAS 896816‑08‑3); 3‑nitro (CAS 879444‑43‑6) |
| Quantified Difference | No direct comparative biological data available; structural difference is qualitative. |
| Conditions | N/A – structural comparison only |
Why This Matters
Procurement of the correct analog is critical because even single‑atom substitutions can ablate target engagement or introduce off‑target liabilities in kinase programs.
- [1] Zhang J, Ibrahim PN, Bremer R, et al. Compounds and methods for kinase modulation, and indications therefor. US Patent 9,096,593 B2. 2015. View Source
